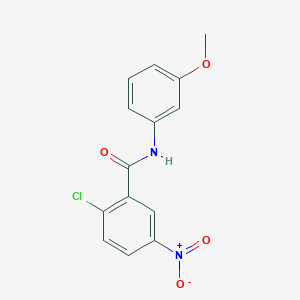
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is not fully understood. However, it is believed to exert its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The compound has also been shown to have DNA intercalating properties, which may contribute to its use as a fluorescent probe for DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has several advantages for use in lab experiments. It is a fluorescent compound, which makes it useful for imaging studies. It is also relatively easy to synthesize and purify, which makes it accessible for use in various research applications. However, the compound has limitations as well. It is highly reactive and can cause damage to cells upon exposure to light. It also has limited solubility in water, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in photodynamic therapy for the treatment of cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for its use in various research applications.
Méthodes De Synthèse
The synthesis of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one involves the reaction of 2-chloro-1,4-naphthoquinone with thiomorpholine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for the detection of DNA damage. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to induce cell death.
Propriétés
IUPAC Name |
2-chloro-7-thiomorpholin-4-ylphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-14-10-11-2-1-3-12-15(19-6-8-21-9-7-19)5-4-13(16(11)12)17(14)20/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZISIZBBMLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C3C4=C(C=CC=C24)C=C(C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)


![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)


![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)